

(R)-BMS-816336 molecular weight

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Compound of Interest		
Compound Name:	(R)-BMS-816336	
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An In-depth Technical Guide to (R)-BMS-816336

Core Subject: (R)-BMS-816336

(R)-BMS-816336 is a potent and orally active small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol.[3][4] By inhibiting 11β-HSD1, (R)-BMS-816336 and its related compounds effectively reduce the localized concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and the liver.[3][5] This mechanism of action gives it therapeutic potential in the treatment of metabolic diseases, including type 2 diabetes and metabolic syndrome.[6][7]

Chemical and Physical Properties

The fundamental chemical and physical properties of **(R)-BMS-816336** are summarized below.

Property	Value
Molecular Formula	C21H27NO3
Molecular Weight	341.44 g/mol [1][2]
CAS Number	1009583-83-8[1][2]

Quantitative Biological Data



The inhibitory activity of **(R)-BMS-816336** and its related compound, BMS-816336, has been characterized across multiple species and cellular contexts. The following table summarizes key quantitative data.

Compound	Parameter	Species/Cell Line	Value
(R)-BMS-816336	IC50	Human 11β-HSD1	14.5 nM[1][2]
IC50	Mouse 11β-HSD1	50.3 nM[1][2]	
IC50	Cynomolgus Monkey 11β-HSD1	16 nM[1][2]	
BMS-816336	IC50	Human 11β-HSD1	3.0 nM[6][8]
IC50	HEK cells	37.3 nM	
IC50	3T3L1 cells	28.6 nM	_
ED50	Cynomolgus Monkeys	0.12 mg/kg[7]	_
ED50	Diet-Induced Obese (DIO) Mice	8.6 mg/kg	_
Plasma EC50	DIO Mice	0.85 μΜ	_

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the activity of BMS-816336 and its related compounds.

In Vitro 11β-HSD1 Inhibition Assay

The potency of **(R)-BMS-816336** and BMS-816336 against 11β-HSD1 is determined using an in vitro enzymatic assay. A common method involves the use of human embryonic kidney (HEK-293) cells that are stably transfected to express human 11β-HSD1.

• Cell Culture and Lysate Preparation: HEK-293 cells expressing 11β-HSD1 are cultured under standard conditions. The cells are harvested and lysed to release the enzyme.



- Enzymatic Reaction: The cell lysate containing 11β-HSD1 is incubated with a specific concentration of the substrate (e.g., cortisone) and the cofactor NADPH.
- Inhibitor Addition: Varying concentrations of the test compound, such as (R)-BMS-816336, are added to the reaction mixture.
- Quantification of Cortisol Production: The reaction is allowed to proceed for a set period, after which the amount of cortisol produced is quantified. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
- IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cortisol production is determined as the IC50 value.

In Vivo Pharmacodynamic Studies in Cynomolgus Monkeys

To assess the in vivo efficacy of these compounds, pharmacodynamic studies are conducted in animal models.

- Animal Model: Cynomolgus monkeys are often used as a relevant preclinical model.
- Compound Administration: BMS-816336 is administered orally to the monkeys at various doses.
- Cortisone Challenge: To measure the inhibition of 11β -HSD1 in vivo, a cortisone challenge is administered. This involves giving an oral dose of cortisone to the animals.
- Blood Sampling and Analysis: Blood samples are collected at multiple time points after the cortisone challenge. The plasma concentrations of cortisol and cortisone are measured using LC-MS/MS.
- ED50 Calculation: The dose of BMS-816336 that causes a 50% inhibition of the conversion of cortisone to cortisol is determined as the effective dose (ED50).[7]

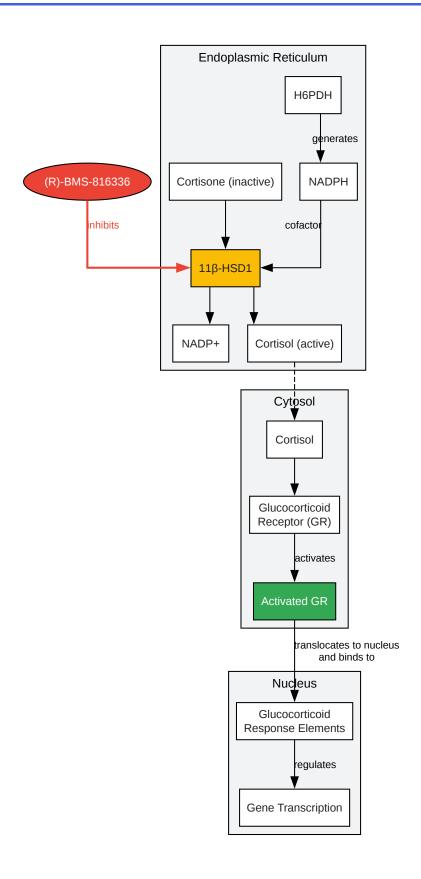
Signaling Pathways and Mechanisms



11β-HSD1-Mediated Glucocorticoid Activation

(R)-BMS-816336 exerts its effects by inhibiting the 11β -HSD1 enzyme, which is located in the endoplasmic reticulum.[5] The enzyme utilizes NADPH as a cofactor, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[4] The inhibition of 11β -HSD1 by (R)-BMS-816336 blocks the conversion of inactive cortisone to active cortisol, thereby reducing the activation of the glucocorticoid receptor (GR).





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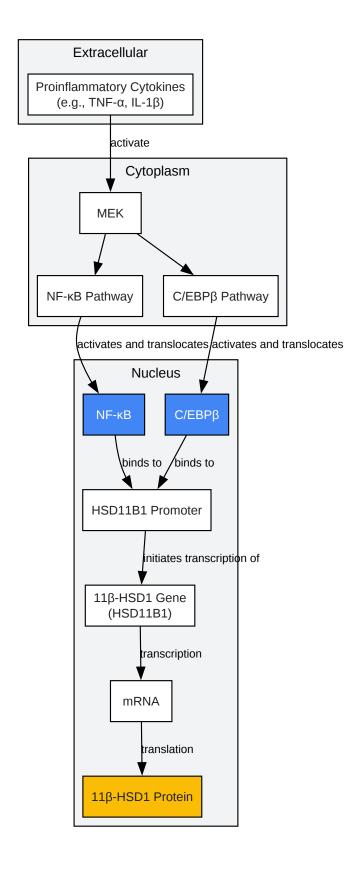
Caption: Mechanism of **(R)-BMS-816336** action on glucocorticoid activation.



Regulation of 11β-HSD1 Expression

The expression of the gene encoding 11 β -HSD1 (HSD11B1) is regulated by various factors, including proinflammatory cytokines. In inflammatory states, cytokines like TNF- α and IL-1 β can upregulate 11 β -HSD1 expression through the activation of transcription factors such as NF- κ B and C/EBP β .[9][10]





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Caption: Proinflammatory regulation of 11β -HSD1 expression.



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